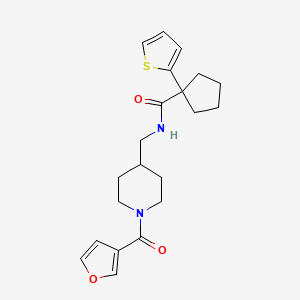

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1396714-01-4

Cat. No.: VC4166952

Molecular Formula: C21H26N2O3S

Molecular Weight: 386.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396714-01-4 |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 386.51 |

| IUPAC Name | N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C21H26N2O3S/c24-19(17-7-12-26-15-17)23-10-5-16(6-11-23)14-22-20(25)21(8-1-2-9-21)18-4-3-13-27-18/h3-4,7,12-13,15-16H,1-2,5-6,8-11,14H2,(H,22,25) |

| Standard InChI Key | LNLVTQMLDAPMEM-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including:

-

Condensation Reactions: To form amide bonds.

-

Alkylation: To attach the piperidine and thiophene moieties.

-

Purification: Techniques like chromatography or recrystallization are used to achieve high purity.

Common reagents might include:

-

Potassium Permanganate for oxidation.

-

Lithium Aluminum Hydride for reduction.

-

Nucleophiles under basic conditions for substitution reactions.

Potential Applications

Compounds with similar structures are often investigated for their biological activities, such as:

-

Pharmaceutical Targets: Interactions with receptors or enzymes.

-

Biological Activities: Potential roles in inflammation, neurological disorders, or other diseases.

| Potential Application | Description |

|---|---|

| Pharmaceutical Targets | Receptor/enzyme interactions |

| Biological Activities | Inflammation, neurological disorders |

Research Challenges and Future Directions

Given the lack of specific data on N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, future research should focus on:

-

Synthetic Method Development: Efficient synthesis pathways.

-

Biological Activity Screening: Investigating potential therapeutic applications.

-

Structural Optimization: Modifying the compound to enhance desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume